Advanced Physicochemical Profiling and Synthetic Utility of 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine
Advanced Physicochemical Profiling and Synthetic Utility of 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine
Executive Summary
In modern targeted drug discovery, the rapid assembly of complex pharmacophores relies heavily on versatile, pre-functionalized building blocks. 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine (CAS: 1245816-20-9) represents a premier "trifunctional" scaffold[1]. By integrating a bioisosteric thienopyrimidine core with three orthogonal reaction sites—two differential electrophilic centers (C2 and C4 chlorines) and one nucleophilic transmetalation center (C6 tributylstannyl)—this compound enables the divergent synthesis of highly selective kinase inhibitors[2].
Derivatives of this scaffold have been instrumental in the development of dual inhibitors for Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3)[3], as well as next-generation Phosphoinositide 3-kinase (PI3K) inhibitors[4]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties and outlines self-validating experimental protocols for its functionalization.
Physicochemical Profiling
Understanding the physicochemical baseline of this compound is critical for handling, storage, and reaction design. The presence of the heavy tin (Sn) atom and the lipophilic butyl chains significantly alters its behavior compared to standard heterocyclic building blocks[5].
| Property | Value | Mechanistic Implication |
| Chemical Name | 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine | Core nomenclature defining the substitution pattern[1]. |
| CAS Number | 1245816-20-9 | Unique identifier for regulatory and procurement tracking[2]. |
| Molecular Formula | C18H28Cl2N2SSn | Highlights the high lipophilicity imparted by the tributyltin group[5]. |
| Molecular Weight | 494.11 g/mol | High MW necessitates careful stoichiometric calculations during synthesis[5]. |
| Physical State | Viscous oil to low-melting solid | Typical of heavy organotin compounds; requires complete dissolution before aliquoting. |
| Solubility Profile | Soluble in DCM, THF, DMF, Toluene; Insoluble in H₂O | Dictates the use of anhydrous organic solvents for cross-coupling reactions. |
| Stability | Moisture/Light sensitive; Thermally labile over time | Must be stored under inert gas (Ar/N₂) at -20 °C to prevent protodestannylation. |
Structural & Mechanistic Rationale
The strategic value of 2,4-dichloro-6-tributylstannylthieno[3,2-d]pyrimidine lies in the orthogonal reactivity of its three functional groups. As an application scientist, exploiting this scaffold requires a strict order of operations dictated by electronic causality:
-
C4-Chlorine (Highest Electrophilicity): The C4 position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The transition state (Meisenheimer complex) is stabilized by the adjacent pyrimidine nitrogens. Attack here is kinetically favored over C2.
-
C6-Tributylstannyl (Transmetalation Ready): The C6 position is primed for Palladium-catalyzed Stille cross-coupling[6]. Because the stannyl group is already installed, chemists bypass the need for harsh borylation conditions that might otherwise degrade the pyrimidine core or prematurely displace the chlorines.
-
C2-Chlorine (Tunable Electrophilicity): Once C4 is substituted (typically with an electron-donating amine), the pyrimidine ring becomes deactivated. The C2-chlorine then requires higher temperatures or Palladium catalysis (e.g., Buchwald-Hartwig amination) to react, ensuring perfect regiocontrol[3].
Caption: Sequential orthogonal functionalization workflow of the thieno[3,2-d]pyrimidine scaffold.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an in-process validation checkpoint.
Protocol 1: Kinetically Controlled S_NAr at C4
Objective: Regioselective installation of a primary/secondary amine at the C4 position while preserving the C2-chlorine and C6-stannyl group.
-
Preparation: Dissolve 1.0 equivalent of 2,4-dichloro-6-tributylstannylthieno[3,2-d]pyrimidine in anhydrous THF (0.1 M concentration) under an Argon atmosphere.
-
Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
-
-
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.05 equivalents of the desired amine dropwise over 10 minutes.
-
Causality: Temperature control is paramount. At 0 °C, the reaction is strictly kinetically controlled, driving the attack exclusively to the highly electrophilic C4 position. Allowing the reaction to run at room temperature increases the thermodynamic risk of C2/C4 bis-substitution.
-
-
Self-Validation (LC-MS Check): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Validation Metric: The starting material mass peak (approx. [M+H]⁺ 495, exhibiting a broad isotopic envelope due to Sn and Cl₂) must disappear. A new peak corresponding to the mono-aminated product must emerge. If a bis-aminated mass is detected, the temperature was inadequately controlled.
-
Protocol 2: Palladium-Catalyzed Stille Cross-Coupling at C6
Objective: C-C bond formation at the C6 position using an aryl halide[6].
-
Preparation: In a flame-dried Schlenk tube, combine the C4-substituted intermediate (1.0 eq) and the target Aryl Bromide (1.2 eq) in anhydrous Toluene/DMF (4:1 v/v).
-
Catalyst Loading: Add 0.05 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Degas the mixture via three freeze-pump-thaw cycles.
-
Causality: Pd(0) is highly sensitive to oxygen, which can oxidize the phosphine ligands and kill the catalytic cycle. The Stille coupling relies on the transmetalation of the C6-SnBu₃ group to the Palladium center after oxidative addition into the Aryl Bromide.
-
-
Heating: Heat the reaction to 100 °C for 12 hours.
-
Self-Validation & Workup (The KF Quench): Cool the reaction to room temperature. Add a 1M aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes.
-
Validation Metric: The aqueous layer must precipitate a dense, white polymeric solid. This is Tributyltin Fluoride (Bu₃SnF). The strong Sn-F bond formation drives the equilibrium of the workup, stripping the toxic and highly soluble tin byproducts out of the organic phase. If no precipitate forms, the transmetalation step failed, or the stannyl group was lost prior to the reaction. Filter the suspension through a pad of Celite to yield the purified organic product.
-
Biological Application: Kinase Inhibition Pathways
Once fully functionalized, the thieno[3,2-d]pyrimidine core acts as a potent ATP-competitive inhibitor. The planar heterocycle inserts deeply into the hinge region of the kinase ATP-binding pocket, forming critical hydrogen bonds with the backbone amides of the enzyme[3].
This scaffold has shown exceptional efficacy in disrupting the PI3K/AKT/mTOR survival pathway and the FAK-mediated cellular adhesion pathways[4], making it a cornerstone in oncology drug development.
Caption: Dual inhibition of FAK and PI3K oncogenic signaling pathways by thieno[3,2-d]pyrimidine derivatives.
References
- 1245816-20-9 CAS Manufactory, ChemicalBook.
- 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine, Sinfoo Biotech.
- Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3, Journal of Medicinal Chemistry / bktimes.net.
- Synthesis and Cancer Stem Cell-Based Activity of Substituted 5-Morpholino-7H-thieno[3,2-b]pyran-7-ones Designed as Next Generation PI3K Inhibitors, Journal of Medicinal Chemistry (ACS).
- Nucleobase Modified Adefovir (PMEA) Analogues as Potent and Selective Inhibitors..., PMC / NIH.
Sources
- 1. 1245816-20-9 CAS Manufactory [chemicalbook.com]
- 2. 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine - CAS号 1245816-20-9 - 摩熵化学 [molaid.com]
- 3. bktimes.net [bktimes.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine,(CAS# 1245816-20-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. Nucleobase Modified Adefovir (PMEA) Analogues as Potent and Selective Inhibitors of Adenylate Cyclases from Bordetella pertussis and Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
